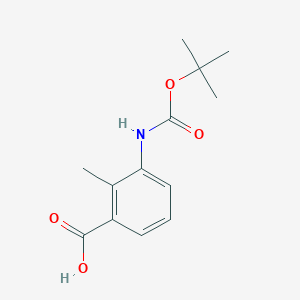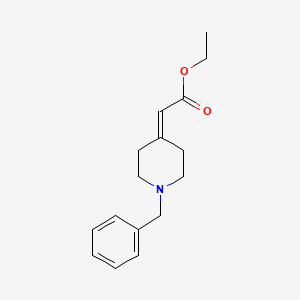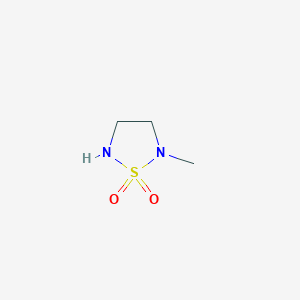![molecular formula C8H9N3O B1310505 (1-methyl-1H-imidazo[4,5-b]pyridin-2-yl)methanol CAS No. 172648-00-9](/img/structure/B1310505.png)
(1-methyl-1H-imidazo[4,5-b]pyridin-2-yl)methanol
Vue d'ensemble
Description
The compound "(1-methyl-1H-imidazo[4,5-b]pyridin-2-yl)methanol" is a derivative of imidazole, which is a five-membered planar ring containing two non-adjacent nitrogen atoms. Imidazole derivatives are of significant interest due to their wide range of biological activities and applications in pharmaceutical chemistry .
Synthesis Analysis
The synthesis of imidazole derivatives can be achieved through various methods. One approach involves the reaction of aryl aldehydes with ammonium chloride and triethylamine in methanol, leading to the formation of cis-2,4,5-triaryl-4,5-dihydro-1H-imidazoles, which can be converted to their trans-isomers . Another method includes treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or treating 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride to yield (1-methyl-1H-imidazol-2-yl)methanol derivatives .
Molecular Structure Analysis
The molecular structure of imidazole derivatives can be quite diverse. For instance, the crystal structure of a related compound, (5-methylimidazo[1,2-a]pyridin-2-yl)methanol, shows that the imidazo[1,2-a]pyridine moiety is approximately planar, and the methanol group is nearly perpendicular to this plane . This arrangement facilitates the formation of hydrogen bonds and π-π interactions, contributing to a three-dimensional crystal structure .
Chemical Reactions Analysis
Imidazole derivatives can undergo various chemical reactions. The (1-methyl-1H-imidazol-2-yl)methanol system can be considered a masked form of the carbonyl group and can be converted into carbonyl compounds via corresponding quaternary salts . This transformation is significant as it allows for the generation of different functional groups and the expansion of chemical diversity.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. The presence of nitrogen atoms in the imidazole ring contributes to their basicity and ability to participate in hydrogen bonding. The planarity of the imidazo[1,2-a]pyridine moiety and the perpendicular orientation of the methanol group affect the compound's solubility and crystalline properties . These properties are crucial for the compound's applications in medicinal chemistry and its behavior in biological systems.
Applications De Recherche Scientifique
Medicinal Chemistry Applications
Kinase Inhibitor Design
Compounds with imidazole scaffolds, similar to "(1-methyl-1H-imidazo[4,5-b]pyridin-2-yl)methanol," have been utilized in the design and synthesis of selective inhibitors for p38 mitogen-activated protein (MAP) kinase, which is responsible for proinflammatory cytokine release. Such inhibitors offer potential therapeutic applications in treating inflammatory diseases (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).
Antibacterial Agents
Imidazopyridine-based derivatives have been explored for their potential in combating multi-drug resistant bacterial infections. This research suggests that the structural framework of imidazopyridines can be tuned to develop novel antibacterial agents with enhanced efficacy and fewer side effects (Sanapalli, Ashames, Sigalapalli, Shaik, Bhandare, & Yele, 2022).
Organic Synthesis and Catalysis
Synthetic Intermediates
Heterocyclic N-oxide molecules, including those derived from imidazole, have shown significance as versatile synthetic intermediates in organic synthesis and catalysis. They play critical roles in forming metal complexes, designing catalysts, and in the synthesis of compounds with various biological activities (Li, Wu, Sun, Lu, Wong, Fang, & Zhang, 2019).
C-N Bond Formation
Copper-mediated systems utilizing aryl halides and arylboronic acids with amines, including imidazoles, have been developed for C-N bond-forming cross-coupling reactions. These recyclable catalyst systems are significant for the synthesis of complex organic molecules (Kantam, Reddy, Srinivas, Bhargava, & Bhargava, 2013).
Material Science
- Membrane Technology for Fuel Additives: Polymer membranes modified with ionic liquids, including those related to imidazolium, have been applied in pervaporation processes for the separation of methanol/MTBE mixtures. This technology is crucial for purifying fuel oxygenated additives, demonstrating the versatility of imidazole-derived compounds in enhancing membrane performance (Pulyalina, Rostovtseva, Faykov, & Toikka, 2020).
Orientations Futures
Imidazole has become an important synthon in the development of new drugs . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . This present review summarized some pharmacological activities and various kinds of synthetic routes for imidazole and their derived products .
Propriétés
IUPAC Name |
(1-methylimidazo[4,5-b]pyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-11-6-3-2-4-9-8(6)10-7(11)5-12/h2-4,12H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEDUHNTUAOOSHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=CC=C2)N=C1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-methyl-1H-imidazo[4,5-b]pyridin-2-yl)methanol | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



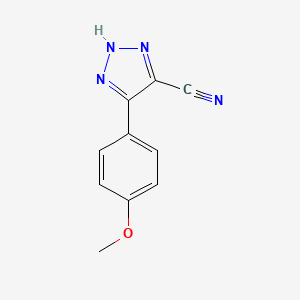

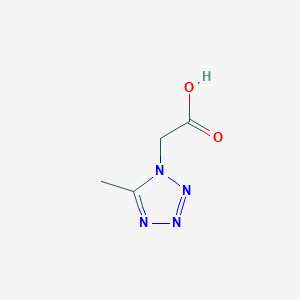



![Benzoicacid, 3-[[(2-fluorophenyl)sulfonyl]amino]-](/img/structure/B1310444.png)
![Benzoicacid, 4-[[[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl]amino]-](/img/structure/B1310446.png)

